5-(Difluoromethyl)-2,3-difluorophenol

medicinal chemistry bioisostere design hydrogen bonding

5-(Difluoromethyl)-2,3-difluorophenol (CAS 1784485-57-9) is a tetrafluorinated phenolic building block with the molecular formula C7H4F4O and molecular weight 180.10 g·mol⁻¹. The compound features a difluoromethyl (–CF₂H) group at the 5-position and two fluorine atoms at the 2- and 3-positions of the phenol ring.

Molecular Formula C7H4F4O
Molecular Weight 180.10 g/mol
Cat. No. B12863044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)-2,3-difluorophenol
Molecular FormulaC7H4F4O
Molecular Weight180.10 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)F)F)C(F)F
InChIInChI=1S/C7H4F4O/c8-4-1-3(7(10)11)2-5(12)6(4)9/h1-2,7,12H
InChIKeyJOKXGUHXWWUJGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 5-(Difluoromethyl)-2,3-difluorophenol (CAS 1784485-57-9) Requires Rigorous Comparator-Based Evaluation for Scientific Procurement


5-(Difluoromethyl)-2,3-difluorophenol (CAS 1784485-57-9) is a tetrafluorinated phenolic building block with the molecular formula C7H4F4O and molecular weight 180.10 g·mol⁻¹ . The compound features a difluoromethyl (–CF₂H) group at the 5-position and two fluorine atoms at the 2- and 3-positions of the phenol ring . Its LogP is reported as 2.608, and its topological polar surface area (TPSA) is 20.23 Ų . As a member of the difluoromethyl-substituted fluorophenol class, it occupies a strategic role as a synthetic intermediate in medicinal chemistry and agrochemical programmes, particularly where the lipophilic hydrogen-bond donor (LHB) functionality of the CF₂H motif is required [1]. However, procurement decisions involving this compound cannot rely on generic class-level descriptions. Close positional isomers, trifluoromethyl-substituted analogues, and non-fluorinated methyl counterparts are commercially available under separate CAS registries and differ measurably in hydrogen-bond donor capacity, lipophilicity, and electronic properties [1]. The evidence that follows is designed to support a scientifically justified selection process by isolating quantitatively verifiable differentiation.

Why Closely Related Fluorophenol Analogs Cannot Serve as Drop-In Replacements for 5-(Difluoromethyl)-2,3-difluorophenol


The combination of electron-withdrawing fluoro substituents at the 2- and 3-positions together with the –CF₂H group at the 5-position generates a unique electronic and steric environment that is not reproduced by any single commercially available positional isomer or trifluoromethyl congener . Specifically, the –CF₂H group functions as a lipophilic hydrogen-bond donor with measured Abraham acidity parameters A ranging from 0.085 to 0.126, placing it on a scale similar to thiophenol and aniline but distinct from hydroxyl [1]. In contrast, the –CF₃ analogue (2,3-difluoro-5-(trifluoromethyl)phenol, CAS 164790-01-6) completely lacks hydrogen-bond donor capability . The 5-methyl analogue (2,3-difluoro-5-methylphenol, CAS 886037-58-7) lacks both the hydrogen-bond donor and the enhanced metabolic stability conferred by the C–F bonds of the CF₂H group [1][2]. Furthermore, the positional isomer 4-(difluoromethyl)-2,6-difluorophenol (CAS 1261738-48-0) places the –CF₂H group para to the hydroxyl, altering the intramolecular electronic interplay and potentially shifting reactivity and binding properties . The quantitative evidence below confirms that simple substitution is scientifically inadvisable without direct experimental validation.

Quantitative Differentiation Evidence: 5-(Difluoromethyl)-2,3-difluorophenol vs. Closest Analogs


Hydrogen-Bond Donor Capacity: CF₂H vs. CF₃ — A Functionally Decisive Difference

The –CF₂H group of the target compound acts as a lipophilic hydrogen-bond donor, whereas the –CF₃ group of its closest structural analogue, 2,3-difluoro-5-(trifluoromethyl)phenol (CAS 164790-01-6), does not possess any hydrogen-bond donor capability [1]. The Abraham hydrogen-bond acidity parameter A for the –CF₂H group attached to an aromatic ring ranges from 0.085 to 0.126, placing it in the same hydrogen-bond donor class as thiophenol (A ≈ 0.09–0.12) and aniline, but below that of a phenolic hydroxyl (A ≈ 0.60) [1]. This difference controls whether a key intermolecular interaction with a biological target or a receptor binding pocket is possible at all. For programmes where the CF₂H group is intended as a bioisosteric replacement for –OH or –SH, the –CF₃ analogue is functionally incompetent.

medicinal chemistry bioisostere design hydrogen bonding

Lipophilicity Surrogate: LogP Differential Between Target and the 2,3-Difluorophenol Parent

The measured LogP (octanol-water partition coefficient) of 5-(difluoromethyl)-2,3-difluorophenol is 2.608 , compared with LogP values ranging from 1.67 to 2.07 for the unsubstituted parent scaffold 2,3-difluorophenol (CAS 6418-38-8) [1]. This represents an increase of approximately 0.54–0.94 log units upon introduction of the –CF₂H group. The magnitude of this shift is consistent with the class-level observation that ΔLogP (X–CF₂H minus X–CH₃) for aromatic compounds spans from −0.1 to +0.4 [2]; in the present case, the increase is more pronounced because the comparator is the des-methyl (i.e., hydrogen-substituted) parent rather than a methyl analogue. The increased lipophilicity is expected to enhance passive membrane permeability while retaining the hydrogen-bond donor character that a simple –CF₃ group would eliminate.

lipophilicity drug-likeness ADME

Phenol Acidity Modulation: pKa Shift Driven by 5-CF₂H/2,3-F₂ Substitution Pattern

The electron-withdrawing effect of the 2,3-difluoro substitution combined with the 5–CF₂H group reduces the predicted pKa of the phenolic –OH relative to unsubstituted phenol (pKa ≈ 9.95) and to the mono-difluoromethyl analogue 4-(difluoromethyl)phenol (CAS 403648-76-0, pKa not fully reported but predicted to be ~8–9) [1][2]. For comparison, the 5–CF₃ analogue 2,3-difluoro-5-(trifluoromethyl)phenol has a predicted pKa of 6.71 ± 0.15 . While an experimental pKa for the target compound is not publicly available, the CF₂H group is known to increase the acidity of neighbouring C–H bonds and can modulate the pKa of proximal heteroatoms [3]. The target compound is therefore expected to exhibit a phenolic pKa intermediate between the 5–CH₃ analogue (predicted pKa ~7.5–8.5, based on weaker electron withdrawal) and the 5–CF₃ analogue (pKa 6.71). This intermediate acidity influences both nucleophilic reactivity of the phenoxide and the ionization state under physiological or reaction conditions.

pKa electrophilic substitution reactivity prediction

Regiochemical Positioning: Target vs. 4-(Difluoromethyl)-2,6-difluorophenol Positional Isomer

The target compound places the –CF₂H group at the meta position relative to the phenolic –OH (i.e., position 5), with fluorine atoms occupying positions 2 and 3. In the positional isomer 4-(difluoromethyl)-2,6-difluorophenol (CAS 1261738-48-0), the –CF₂H group resides at the para position (position 4), and the fluorine atoms occupy positions 2 and 6 . This regiochemical difference has established consequences: the para–CF₂H group exerts a resonance effect through the aromatic ring directly conjugated to the hydroxyl, whereas the meta–CF₂H group acts primarily through inductive electron withdrawal [1]. For the 2,3-difluorophenol scaffold, calorimetric studies have shown that the standard molar enthalpy of formation in the gas phase differs by as much as 26.4 kJ·mol⁻¹ across difluorophenol positional isomers (e.g., 2,3-difluorophenol: −529.4 ± 1.8 kJ·mol⁻¹ vs. 3,5-difluorophenol: −555.8 ± 1.8 kJ·mol⁻¹), underscoring the thermodynamic sensitivity of this scaffold to substituent positioning [2]. Although direct enthalpy data for the CF₂H-substituted isomers are not available, the principle that positional isomerism materially alters molecular properties is well established for fluorophenols.

regiochemistry structure-activity relationship positional isomer

Commercially Verified Purity and Batch-Level Analytical Documentation for Reproducible Research

The target compound is commercially supplied with standard purity ≥97% (Bidepharm, lot-specific QC including NMR, HPLC, and GC) or ≥98% (ChemScene, Cat. No. CS-0532255), with computational chemistry data (LogP 2.608, TPSA 20.23) provided alongside the product . In contrast, several comparator analogs lack equivalent multi-technique batch certification from a single supplier, requiring researchers to independently validate identity and purity before use. For instance, 2,3-difluoro-5-(trifluoromethyl)phenol (CAS 164790-01-6) is listed by some vendors with only predicted physicochemical data and without guaranteed multi-parameter QC . The target compound furthermore benefits from stable storage conditions (sealed, dry, 2–8 °C) and defined shipping protocols (room temperature in continental US), which reduce the risk of degradation upon receipt .

quality control batch certification reproducibility

High-Confidence Application Scenarios for 5-(Difluoromethyl)-2,3-difluorophenol Grounded in Evidence-Based Differentiation


Bioisosteric Replacement of Phenolic –OH in Lead Optimisation Programmes Requiring Lipophilic Hydrogen-Bond Donors

In drug discovery projects where a phenolic –OH must be replaced due to metabolic instability or poor membrane permeability, 5-(difluoromethyl)-2,3-difluorophenol offers the CF₂H moiety as a validated lipophilic hydrogen-bond donor bioisostere with measured Abraham A parameters of 0.085–0.126 [1]. This application is supported by the head-to-head hydrogen-bond donor comparison with the CF₃ analogue, which lacks any donor capacity . The compound's LogP of 2.608 provides a middle ground between the excessively lipophilic CF₃ congener (estimated LogP >3) and the insufficiently lipophilic des-methyl parent 2,3-difluorophenol (LogP ~1.7–2.1) . Researchers should use the target compound when the synthetic route requires late-stage functionalization of the phenol –OH (e.g., O-alkylation, Mitsunobu reaction, sulfonylation) while preserving the CF₂H hydrogen-bond donor for target engagement.

Synthesis of Difluorophenol-Derived Soluble Guanylate Cyclase (sGC) Modulators for Cardiovascular Research

The difluorophenol scaffold, specifically the 2,3-difluoro substitution pattern, is a key structural element in patent families describing sGC stimulators for cardiovascular indications [1]. Incorporating the 5–CF₂H group into this scaffold, rather than the 5–CF₃ group, introduces a hydrogen-bond donor that can interact with protein backbone carbonyls or side-chain acceptors in the sGC binding pocket . The evidence from Section 3 establishes that the target compound provides the necessary CF₂H identity (vs. CF₃), the correct regiochemistry (5-position meta to –OH), and verified purity, all of which are prerequisite for reproducible synthesis of patent-derived sGC modulator intermediates. The known thermochemical stability of the 2,3-difluorophenol core further supports its use in multi-step synthetic sequences .

Agrochemical Intermediate Development Exploiting the Lipophilic Hydrogen-Bond Donor for Target Binding and Metabolic Stability

Multiple registered pesticides incorporate the difluoromethyl group, and reviews have documented its role in moderately regulating metabolic stability, lipophilicity, bioavailability, and binding affinity compared to the more drastic effects of trifluoromethyl substitution [1]. The target compound, with its 2,3-difluoro-5-CF₂H substitution pattern, combines the metabolic stability conferred by the C–F bonds of the CF₂H group with the hydrogen-bond donor needed for interaction with enzyme active sites in fungal or insect targets [1]. The class-level evidence indicates that CH₃→CF₂H exchange at the phenol ring increases metabolic stability while maintaining a moderate lipophilicity increase (ΔLogP −0.1 to +0.4), avoiding the excessive lipophilicity and the attendant solubility and off-target risks associated with CF₃ analogues .

Fluorinated Building Block for ¹⁹F NMR Probe Development and Mechanistic Studies

The presence of four chemically distinct fluorine environments in the target compound (two aromatic F at positions 2 and 3, and two chemically equivalent F atoms in the –CF₂H group) makes it attractive as a ¹⁹F NMR probe for monitoring reaction progress, studying metabolic fate, or detecting fluoride release in self-immolative probe systems [1]. Research on difluoromethylphenol-based self-immolative probes has demonstrated the utility of the CF₂H–phenol motif for fluoride detection and enzyme activity imaging . The regiochemical specificity of the target compound ensures that the CF₂H group is positioned meta to –OH, which influences the kinetics of fluoride release relative to ortho-substituted analogues . Procurement of the correct isomer is essential for reproducing established probe designs.

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